![molecular formula C16H10N2O4 B4970237 4-[(3-nitrophenyl)amino]-1,2-naphthalenedione](/img/structure/B4970237.png)
4-[(3-nitrophenyl)amino]-1,2-naphthalenedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(3-nitrophenyl)amino]-1,2-naphthalenedione is a synthetic compound that has been widely used in scientific research. It is also known as NPD or nitrophenylnaphthoquinone. This compound has several interesting properties, including its ability to act as a redox indicator and its potential as a photosensitizer. In
作用機序
The mechanism of action of 4-[(3-nitrophenyl)amino]-1,2-naphthalenedione is complex and not fully understood. However, it is known to act as a redox agent, undergoing reversible oxidation and reduction reactions. This property allows it to act as a redox indicator, as well as a photosensitizer.
Biochemical and Physiological Effects:
Studies have shown that 4-[(3-nitrophenyl)amino]-1,2-naphthalenedione can have a range of biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, while having minimal effects on healthy cells. It has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for use as an antimicrobial agent.
実験室実験の利点と制限
One of the primary advantages of using 4-[(3-nitrophenyl)amino]-1,2-naphthalenedione in lab experiments is its versatility. It can be used as a redox indicator, a photosensitizer, or an antimicrobial agent, depending on the specific research question being addressed. Additionally, it is relatively easy to synthesize and has a long shelf life.
However, there are also some limitations to using NPD in lab experiments. For example, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, its potential as a photosensitizer means that researchers must take care to avoid exposure to light during experiments, which can be challenging in some settings.
将来の方向性
There are several potential future directions for research on 4-[(3-nitrophenyl)amino]-1,2-naphthalenedione. One area of interest is the development of new photosensitizers for use in photodynamic therapy. Researchers are exploring ways to modify the structure of NPD to enhance its effectiveness and reduce side effects.
Another potential direction for research is the use of NPD as a tool for studying oxidative stress and antioxidant activity. By monitoring changes in the redox state of cells and tissues, researchers can gain insights into the underlying mechanisms of a range of diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Finally, there is potential for NPD to be used as an antimicrobial agent. Researchers are exploring ways to modify the structure of NPD to enhance its antimicrobial activity, while minimizing its toxicity to human cells.
In conclusion, 4-[(3-nitrophenyl)amino]-1,2-naphthalenedione is a versatile and valuable compound for scientific research. Its unique properties, including its ability to act as a redox indicator and a photosensitizer, make it a valuable tool for studying a range of biological processes. While there are still many unanswered questions about its mechanism of action, its potential for use in photodynamic therapy and as an antimicrobial agent make it an exciting area of research for the future.
合成法
The synthesis of 4-[(3-nitrophenyl)amino]-1,2-naphthalenedione is a multi-step process that involves the reaction of 3-nitroaniline with 1,2-naphthoquinone. The reaction is typically carried out in the presence of a catalyst, such as copper or palladium, and requires careful control of temperature and reaction conditions. The yield of the reaction can vary depending on the specific conditions used, but typically ranges from 50% to 70%.
科学的研究の応用
The unique properties of 4-[(3-nitrophenyl)amino]-1,2-naphthalenedione have made it a valuable tool in scientific research. One of its primary uses is as a redox indicator, which allows researchers to monitor changes in the redox state of cells and tissues. This can be particularly useful in studies of oxidative stress and antioxidant activity.
Another important application of NPD is as a photosensitizer. When exposed to light, NPD can generate reactive oxygen species, which can be used to selectively target and destroy cancer cells. This approach, known as photodynamic therapy, has shown promise in the treatment of a variety of cancers, including skin, lung, and breast cancer.
特性
IUPAC Name |
4-(3-nitroanilino)naphthalene-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O4/c19-15-9-14(12-6-1-2-7-13(12)16(15)20)17-10-4-3-5-11(8-10)18(21)22/h1-9,17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZQZWBZJRIBUAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)C2=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Nitroanilino)naphthalene-1,2-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-dichloro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4970155.png)
![N-[2-(2,3-dimethoxyphenyl)ethyl]-N'-(1-propyl-1H-1,2,4-triazol-3-yl)urea](/img/structure/B4970162.png)
![N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-2-methylpropanamide](/img/structure/B4970169.png)
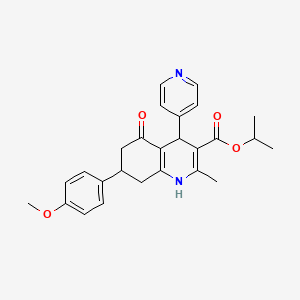

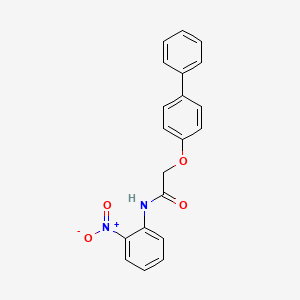
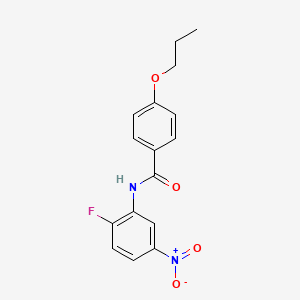
![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-yl)acetamide](/img/structure/B4970216.png)
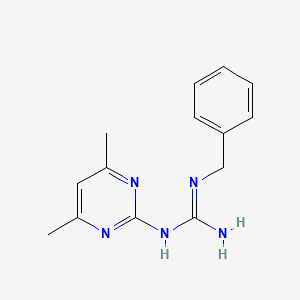
![4-ethoxy-3-nitro-N-({[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4970242.png)
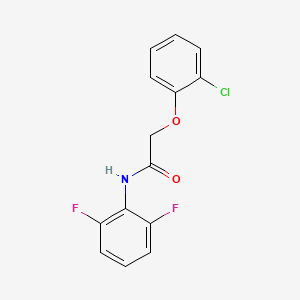
![6-(2,5-dimethylphenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4970252.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenoxypropanamide](/img/structure/B4970260.png)
![N-[(3,4-dimethoxyphenyl)(8-hydroxy-7-quinolinyl)methyl]propanamide](/img/structure/B4970270.png)